4-((1H-imidazol-1-yl)methyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1H-imidazol-1-yl)methyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H16N4O2 and its molecular weight is 296.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
Research has explored the synthesis and structural characterization of compounds related to 4-((1H-imidazol-1-yl)methyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide. For example, the cyclocondensation of methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with 1,3-binucleophiles, such as benzamidines, has been investigated, leading to the synthesis of trifluoromethyl-containing compounds with potential pharmacological applications (Sokolov et al., 2014). These synthetic approaches contribute to the development of new molecules with therapeutic potential.
Pharmacological Potential
Compounds structurally related to this compound have been studied for their pharmacological activities. For instance, novel benzamide derivatives have been identified as potent and selective inhibitors of TNF-alpha Converting Enzyme (TACE), highlighting their potential in the treatment of inflammatory diseases (Ott et al., 2008). Another study focused on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, identifying compounds with potential as class III antiarrhythmic agents (Morgan et al., 1990).
Drug Metabolism and Pharmacokinetics
Investigations into the pharmacokinetics and tissue distribution of structurally similar compounds have provided insights into their potential as therapeutic agents. For instance, a study on a novel ALK5 inhibitor demonstrated its potential to suppress renal and hepatic fibrosis, as well as exert anti-metastatic effects, showcasing the compound's promising pharmacokinetic profile (Kim et al., 2008).
Catalysis and Material Science
Research has also extended into the use of related compounds in catalysis and material science. For example, the synthesis of substituted imidazo[1,5-a]pyrazines via mono-, di-, and directed remote metalation strategies has been explored, demonstrating the utility of these compounds in constructing functionalized derivatives for various applications (Board et al., 2009).
Propriétés
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-12-15(9-19-22-12)8-18-16(21)14-4-2-13(3-5-14)10-20-7-6-17-11-20/h2-7,9,11H,8,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCZVUMDLNZMIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.